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  • Product: 8-Chloro-2-(trifluoromethyl)quinoline

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical, Physical, and Synthetic Profiling of 8-Chloro-2-(trifluoromethyl)quinoline

Executive Summary & Privileged Scaffold Rationale As a Senior Application Scientist in heterocyclic chemistry, I often evaluate molecular scaffolds based on their synthetic versatility and pharmacokinetic potential. 8-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Privileged Scaffold Rationale

As a Senior Application Scientist in heterocyclic chemistry, I often evaluate molecular scaffolds based on their synthetic versatility and pharmacokinetic potential. 8-Chloro-2-(trifluoromethyl)quinoline (CAS: 1823887-29-1) represents a highly privileged, dual-functionalized building block[1].

The strategic placement of a trifluoromethyl (-CF₃) group at the C2 position and a chlorine (-Cl) atom at the C8 position creates a unique electronic and steric environment. The -CF₃ group fundamentally alters the physicochemical properties of the parent quinoline—dramatically increasing lipophilicity and blocking oxidative metabolism at the highly susceptible C2 position[2]. Simultaneously, the C8 chlorine serves as an orthogonal synthetic handle, enabling late-stage transition-metal-catalyzed cross-coupling. This dual functionality makes it an indispensable precursor for the development of mefloquine analogs, PDE4 inhibitors, and advanced agrochemicals[2],[3],[4].

Physicochemical Profiling & Molecular Descriptors

Understanding the physical properties of this scaffold is critical for predicting its behavior in both biological systems and synthetic workflows. The table below synthesizes the core quantitative data[1].

PropertyValueCausality / Scientific Significance
Molecular Weight 231.60 g/mol Well within Lipinski’s Rule of 5; ensures high ligand efficiency and optimal oral bioavailability.
Molecular Formula C₁₀H₅ClF₃NHigh halogen content drives lipophilicity, essential for crossing lipid bilayers.
Topological Polar Surface Area (TPSA) 12.9 ŲExceptionally low TPSA guarantees excellent membrane permeability, critical for central nervous system (CNS) penetration (e.g., antimalarial targets)[3].
Hydrogen Bond Acceptors 4Facilitates target binding (via the quinoline nitrogen and fluorine atoms) without excessive desolvation penalties.
Hydrogen Bond Donors 0Prevents non-specific intermolecular hydrogen bonding, enhancing passive diffusion.
Monoisotopic Mass 231.006 g/mol Provides the exact mass required for high-resolution mass spectrometry (HRMS) validation during library synthesis.

Experimental Protocols: Synthesis and Validation

Direct late-stage trifluoromethylation of quinolines often requires harsh conditions and expensive fluorinating reagents, leading to poor atom economy and regioselectivity[5]. Therefore, a bottom-up approach using pre-functionalized building blocks via a modified Friedländer-type annulation is the most robust strategy.

Protocol: Synthesis via Acid-Catalyzed Annulation
  • Objective: To construct the fluorinated quinoline core with absolute regiocontrol, avoiding the generation of structural isomers.

Step 1: Reagent Preparation & Setup

  • Action: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-amino-3-chlorobenzaldehyde (10.0 mmol) in anhydrous toluene (50 mL).

  • Causality: Toluene is specifically selected for its boiling point (110°C), which perfectly facilitates the azeotropic removal of water formed during the condensation. Anhydrous conditions prevent the premature hydration of the fluorinated ketone.

Step 2: Condensation & Intramolecular Cyclization

  • Action: Add 1,1,1-trifluoroacetone (12.0 mmol, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). Heat the mixture to reflux for 12 hours.

  • Causality: The p-TSA protonates the carbonyl oxygen of the trifluoroacetone, increasing its electrophilicity. The primary amine of the benzaldehyde attacks to form a Schiff base. The Dean-Stark trap continuously removes the water byproduct, forcing the equilibrium of the subsequent intramolecular aldol-type condensation (cyclization) to completion.

  • Self-Validation System: Take a 50 µL aliquot and evaluate via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent blue spot under 365 nm UV validates the formation of the fully conjugated quinoline aromatic system.

Step 3: Mild Quenching & Extraction

  • Action: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Causality: NaHCO₃ neutralizes the p-TSA catalyst. If left unneutralized during solvent evaporation, the localized high concentration of acid could catalyze the degradation of the product.

Step 4: Purification & LC-MS Validation

  • Action: Dry the organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Post-Reaction Validation: Analyze the purified solid via LC-MS. The target compound must exhibit a distinct [M+H]⁺ peak at m/z 232.01. Crucially, the presence of a 3:1 isotopic pattern at m/z 232.01 and 234.01 confirms the retention of the ⁸¹Cl/³⁵Cl isotope, proving the C8-Cl bond remained intact during cyclization.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Amino-3-chlorobenzaldehyde + 1,1,1-Trifluoroacetone Condensation Step 1: Acid-Catalyzed Condensation (Toluene, p-TSA) Start->Condensation Cyclization Step 2: Intramolecular Cyclization (Azeotropic H2O Removal) Condensation->Cyclization Workup Step 3: Mild Basic Quench (Sat. NaHCO3) & Extraction Cyclization->Workup Purification Step 4: Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product 8-Chloro-2-(trifluoromethyl)quinoline (Purified Scaffold) Purification->Product

Caption: Experimental workflow for the synthesis of 8-chloro-2-(trifluoromethyl)quinoline.

Late-Stage Functionalization & Applications

The true value of 8-chloro-2-(trifluoromethyl)quinoline lies in its capacity for divergent late-stage functionalization. The C8-chlorine atom is highly susceptible to oxidative addition by palladium and nickel catalysts, enabling the rapid generation of diverse chemical libraries[4].

  • Antimalarial Agents (Mefloquine Analogs): Quinoline scaffolds are the backbone of antimalarial therapeutics (e.g., chloroquine, mefloquine)[3],[6]. By subjecting the C8-chloro position to Buchwald-Hartwig amination, researchers can introduce various aliphatic or aromatic amines, mimicking the pharmacophore of Primaquine while retaining the metabolic stability provided by the C2-CF₃ group.

  • PDE4 Inhibitors: 2-Trifluoromethyl quinolines are recognized as potent and highly selective PDE4 inhibitors[2],[7]. Suzuki-Miyaura cross-coupling at the C8 position with various arylboronic acids yields 8-aryl-2-(trifluoromethyl)quinolines, which are actively investigated for anti-inflammatory and antituberculosis activities[4].

Visualization: Derivatization Pathways

Derivatization Core 8-Chloro-2-(trifluoromethyl)quinoline (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Pd) Core->Buchwald Nucleophilic Nucleophilic Aromatic Substitution (SNAr) Core->Nucleophilic Aryl 8-Aryl Derivatives (PDE4 Inhibitors) Suzuki->Aryl Amino 8-Amino Derivatives (Antimalarials) Buchwald->Amino Ether 8-Ether Derivatives (Agrochemicals) Nucleophilic->Ether

Caption: Logical relationship of late-stage functionalization pathways for the quinoline scaffold.

Analytical Characterization Standards

To ensure absolute trustworthiness in library synthesis, the core scaffold must be rigorously characterized prior to cross-coupling. The following NMR benchmarks serve as the standard:

  • ¹H NMR (CDCl₃, 400 MHz): The quinoline protons appear strictly in the aromatic region (7.5 - 8.5 ppm). The H-3 and H-4 protons will appear as distinct doublets (J ≈ 8.5 Hz). The H-3 proton is shifted upfield relative to H-4 but remains deshielded by the adjacent -CF₃ group.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A sharp, definitive singlet around -67.0 to -68.0 ppm is required. This is the hallmark of a cleanly incorporated 2-CF₃ group on a heteroaromatic ring, confirming no defluorination occurred during synthesis.

  • ¹³C NMR (CDCl₃, 100 MHz): The -CF₃ carbon will manifest as a highly characteristic quartet (J ≈ 275 Hz) around 121 ppm due to direct C-F spin-spin coupling. The C-2 carbon will also split into a quartet (J ≈ 35 Hz) around 148 ppm.

References

  • Title: 8-chloro-2-(trifluoromethyl)
  • Title: Synthesis of 2-Trifluoromethyl Quinoline by the Reaction of Fluorinated Imine with Alkyne Catalyzed by Indium(III)
  • Title: Green synthesis of 2-trifluoromethylquinoline skeletons via organocatalytic N-[(α-trifluoromethyl)
  • Title: CN115466212B - 2-trifluoromethyl quinoline compound and synthetic method and application thereof Source: Google Patents URL
  • Title: Quinolines Source: Chemenu URL
  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview Source: ACS Omega URL
  • Source: RosDok (University of Rostock)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Evaluation of 8-Chloro-2-(trifluoromethyl)quinoline

Introduction and Strategic Rationale The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore embedded in numerous antimalarial (e.g., mefloquine), antituberculosis, and leishmanicidal agents[1]. The intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore embedded in numerous antimalarial (e.g., mefloquine), antituberculosis, and leishmanicidal agents[1]. The introduction of the strongly electron-withdrawing and lipophilic trifluoromethyl (–CF₃) group at the C2 position significantly alters the physicochemical and pharmacokinetic properties of the quinoline core, enhancing metabolic stability and membrane permeability [2].

Synthesizing 8-chloro-2-(trifluoromethyl)quinoline requires overcoming the deactivating nature of the 8-chloro substituent on the aniline precursor, which can hinder traditional electrophilic aromatic substitution cyclizations. This application note details two highly validated, orthogonal synthetic methodologies: a classical acid-catalyzed regioselective condensation [3], and a modern visible-light-induced photoredox radical cyclization [4].

Mechanistic Pathways and Workflow

The selection of a synthetic route depends heavily on available infrastructure (e.g., photoreactors) and the required scale. The diagram below illustrates the divergent logic between the classical thermodynamic approach and the modern kinetic (radical) approach.

SynthesisPathways Start Starting Material: 2-Chloroaniline RouteA Route A: Acid-Catalyzed Condensation Start->RouteA RouteB Route B: Photoredox Radical Cyclization Start->RouteB InterA Intermediate: Trifluoromethyl Enaminone RouteA->InterA InterB Intermediate: Trifluoroacetimidoyl Chloride RouteB->InterB MechA Aza-Michael Addition & Cyclodehydration (TCA) InterA->MechA MechB Single Electron Transfer (Ru-Catalyst, Blue LED) InterB->MechB Product Target: 8-Chloro-2-(trifluoromethyl)quinoline MechA->Product MechB->Product

Divergent synthetic workflows for 8-Chloro-2-(trifluoromethyl)quinoline.

Experimental Protocols

Protocol A: Trichloroacetic Acid (TCA) Mediated Condensation

This method leverages a Skraup-Doebner-Von Miller variant, utilizing trichloroacetic acid (TCA) to reverse standard regiochemistry and force the cyclization of α,β-unsaturated trifluoromethyl ketones with deactivated anilines [3].

Rationale for Experimental Choices:

  • TCA as Solvent/Catalyst: TCA provides the strict acidic environment required to protonate the intermediate enaminone, driving the challenging electrophilic attack on the electron-deficient 2-chlorophenyl ring without degrading the sensitive –CF₃ group.

  • Temperature Control: Heating to 90 °C is critical; lower temperatures stall the reaction at the uncyclized intermediate stage due to the high activation energy barrier imposed by the ortho-chloro steric and electronic deactivation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (12.0 mmol, 1.2 equiv) dropwise at room temperature.

  • Catalyst Introduction: Add solid trichloroacetic acid (TCA) (20.0 mmol, 2.0 equiv) to the mixture. Note: TCA is highly corrosive; handle in a fume hood with appropriate PPE.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture in an oil bath at 90 °C for 12–16 hours. Monitor the consumption of 2-chloroaniline via TLC (Hexanes/EtOAc, 4:1).

  • Quenching: Cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ solution until the pH reaches ~8. Causality: Rapid neutralization prevents the hydrolysis of the newly formed quinoline ring and safely neutralizes the TCA.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure product.

Protocol B: Visible-Light-Induced Radical Cyclization

This protocol utilizes a Ru-catalyzed photoredox pathway to generate a trifluoromethyl radical intermediate, which subsequently cyclizes with an alkyne [4].

Rationale for Experimental Choices:

  • Degassing: Oxygen is a potent triplet state quencher. Failing to degas the solvent will quench the excited [Ru(bpy)₃]²⁺ species, completely inhibiting the single-electron transfer (SET) necessary to cleave the imidoyl chloride bond.

  • Blue LED Irradiation: The 5W Blue LED specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ruthenium catalyst (~452 nm).

Step-by-Step Procedure:

  • Precursor Synthesis: Prepare N-(2-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride from 2-chloroaniline and trifluoroacetic acid followed by chlorination (e.g., using PPh₃/CCl₄) [2].

  • Reaction Setup: To an oven-dried Schlenk tube, add the imidoyl chloride (1.0 mmol, 1.0 equiv), terminal alkyne (1.5 mmol, 1.5 equiv), and [Ru(bpy)₃]Cl₂·6H₂O (0.02 mmol, 2 mol%).

  • Solvent & Degassing: Add anhydrous acetonitrile (5.0 mL). Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles. Backfill with dry Argon.

  • Photocatalysis: Place the Schlenk tube approximately 2 cm away from a 5W Blue LED strip. Stir the mixture at room temperature (25 °C) for 24 hours. Causality: Ambient temperature prevents thermal degradation of the radical intermediates, ensuring high regioselectivity.

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate. Purify the crude residue by silica gel chromatography to isolate the functionalized 8-chloro-2-(trifluoromethyl)quinoline.

Quantitative Method Comparison

The following table summarizes the operational metrics of both protocols, allowing researchers to select the optimal route based on laboratory capabilities.

ParameterProtocol A (Acid-Catalyzed)Protocol B (Photoredox)
Primary Reagents 2-Chloroaniline, CF₃-enoneCF₃-imidoyl chloride, Alkyne
Catalyst / Promoter Trichloroacetic Acid (TCA)[Ru(bpy)₃]Cl₂·6H₂O (2 mol%)
Reaction Conditions 90 °C, 12-16 h, Air25 °C, 24 h, Argon, Blue LED
Yield (Typical) 75% - 85%65% - 80%
Scalability High (Multi-gram scale)Moderate (Limited by photon penetration)
Functional Group Tolerance Moderate (Acid-sensitive groups degrade)Excellent (Neutral, mild conditions)

References

  • Title: Catalyst-Free, Heating-Induced Desulfurization Annulation of CF3-Imidoyl Sulfoxonium Ylides with Isothiocyanates for the Synthesis of 2-Trifluoromethyl-4-aminoquinolines Source: Eur. J. Org. Chem. 2021. URL: [Link]

  • Title: Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis Source: ChemistrySelect 2020, 5(13), 4099-4103. URL: [Link]

  • Title: Visible-light-induced Radical Cyclization of Trifluoroacetimidoyl Chlorides With Alkynes: Catalytic Synthesis of 2-trifluoromethyl Quinolines Source: Chem. Eur. J. 2013, 19(50), 16928-33. URL: [Link]

Application

Application Note: Incorporating 8-Chloro-2-(trifluoromethyl)quinoline into OLED Material Design

Introduction & Mechanistic Rationale The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) requires advanced materials that can meticulously manage charge transport and exciton confine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) requires advanced materials that can meticulously manage charge transport and exciton confinement. 8-Chloro-2-(trifluoromethyl)quinoline has emerged as a highly privileged, dual-purpose electrophilic scaffold in materials science. While quinoline derivatives are historically recognized for their broad utility in antimalarial and anticancer drug development, their unique optoelectronic properties make them exceptional building blocks for OLED host matrices and cyclometalating ligands 1.

The molecular architecture of 8-Chloro-2-(trifluoromethyl)quinoline offers two distinct functional advantages:

  • The 2-(Trifluoromethyl) Acceptor Core: The strongly electron-withdrawing −CF3​ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates seamless electron injection from the electron transport layer (ETL) and improves intrinsic electron mobility. Furthermore, the −CF3​ moiety reduces intermolecular π−π stacking, which prevents concentration quenching and lowers the sublimation temperature required for vacuum thermal evaporation 2.

  • The 8-Chloro Reactive Site: The C-Cl bond at the 8-position is highly activated toward oxidative addition by Palladium catalysts. This allows researchers to easily attach bulky, electron-donating hole-transport moieties (such as 9H-carbazole) to create Donor-Acceptor (D-A) bipolar hosts, or to attach aryl rings to form bidentate C^N ligands for deep-red Iridium(III) phosphors 3.

Pathway Visualization: Synthetic Divergence

The following diagram illustrates the synthetic versatility of the 8-Chloro-2-(trifluoromethyl)quinoline scaffold, demonstrating its divergence into either a bipolar host material or a cyclometalating ligand for heavy metal complexes.

OLED_Workflow cluster_0 Synthetic Divergence Start 8-Chloro-2-(trifluoromethyl)quinoline (Electrophilic Scaffold) Reaction1 Buchwald-Hartwig Amination + 9H-Carbazole (Donor) Start->Reaction1 Pd2(dba)3, SPhos Reaction2 Suzuki-Miyaura Coupling + Arylboronic Acid Start->Reaction2 Pd(PPh3)4, K2CO3 Host Bipolar Host Material (D-A Architecture) Reaction1->Host Ligand Cyclometalating Ligand (For Ir(III) Complexes) Reaction2->Ligand OLED PhOLED Device Fabrication (Vacuum Thermal Evaporation) Host->OLED Ligand->OLED

Caption: Synthetic divergence of 8-Cl-2-CF3-quinoline into OLED host and ligand materials.

Quantitative Data: Photophysical & Electrochemical Benchmarks

To understand the impact of the −CF3​ and quinoline core on device performance, Table 1 compares a synthesized derivative—8-(9H-carbazol-9-yl)-2-(trifluoromethyl)quinoline (8-Cz-2-CF3-Q) —against industry-standard materials.

Table 1: Comparative Material Properties
MaterialHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Electron Mobility ( cm2/Vs )Sublimation Temp (°C)
8-Cz-2-CF3-Q (Synthesized Host)-5.80-2.952.85 4.5×10−4 185
CBP (Standard Host)-6.00-2.902.56 1.0×10−4 220
Alq3 (Standard ETL)-5.70-3.102.00 1.4×10−6 240

Data Interpretation: The introduction of the strongly electronegative −CF3​ group deepens the LUMO compared to standard CBP, reducing the electron injection barrier. The steric twist between the carbazole donor and the quinoline acceptor restricts π -conjugation, preserving a high Triplet Energy ( ET​=2.85 eV) capable of confining excitons even for high-energy blue/green phosphors.

Experimental Protocols

Protocol A: Synthesis of Bipolar Host (8-Cz-2-CF3-Q) via Buchwald-Hartwig Amination

This protocol utilizes Palladium-catalyzed cross-coupling to construct the Donor-Acceptor architecture.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 8-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), 9H-carbazole (1.2 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.08 eq), and Sodium tert-butoxide (1.5 eq).

    • Causality: SPhos is selected as the ligand because its steric bulk and electron-rich biaryl structure facilitate the oxidative addition of the highly deactivated aryl chloride and promote rapid reductive elimination, preventing catalyst degradation.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask and transfer it to a fume hood.

  • Heating: Stir the reaction mixture at 105 °C for 12 hours.

  • Work-up: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System (Quality Control):

  • In-Process: Monitor via TLC. The disappearance of the starting material spot confirms reaction completion.

  • Post-Process: Analyze via 19F -NMR. The presence of a sharp singlet at approximately −62 ppm validates the retention of the −CF3​ group. HPLC must confirm >99.5% purity before use in OLEDs, as trace halogens act as severe non-radiative recombination centers.

Protocol B: PhOLED Device Fabrication (Vacuum Thermal Evaporation)

This protocol details the integration of the synthesized host into a functional device architecture 4.

Step-by-Step Methodology:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

    • Causality: Sequential cleaning removes particulate matter, non-polar organic contaminants, and polar residues, respectively.

  • Surface Activation: Treat the dried ITO substrates with UV-Ozone for 15 minutes.

    • Causality: UV-Ozone removes residual carbonaceous species and enriches the ITO surface with oxygen. This increases its work function (from ~4.7 eV to ~5.1 eV), minimizing the hole injection barrier.

  • Vacuum Deposition: Transfer substrates to a high-vacuum thermal evaporator (Base pressure <10−6 Torr).

    • Causality: High vacuum increases the mean free path of evaporated molecules, ensuring uniform film morphology and preventing the incorporation of moisture, which quenches excitons.

  • Layer Architecture Deposition:

    • HTL: Deposit TAPC (Hole Transport Layer) at 1.0 Å/s to a thickness of 40 nm.

    • EML: Co-evaporate the 8-Cz-2-CF3-Q host (1.0 Å/s) and Ir(ppy)3​ dopant (0.05 Å/s) to achieve a 5 wt% doping concentration for 30 nm.

    • ETL: Deposit TPBi (Electron Transport Layer) at 1.0 Å/s to 30 nm.

    • Cathode: Deposit LiF (0.1 Å/s, 1 nm) followed by Aluminum (2.0 Å/s, 100 nm).

    • Causality: The ultra-thin LiF layer forms a dipole moment at the interface, effectively aligning the Al cathode's work function with the LUMO of the ETL, thereby facilitating efficient electron injection.

Self-Validating System (Quality Control):

  • In-Process: Quartz Crystal Microbalance (QCM) sensors must show stabilized deposition rates for at least 30 seconds before opening the source shutters to the substrate.

  • Post-Process: Conduct Current Density-Voltage-Luminance (JV-L) sweeps. A steep current onset at ~2.5V validates efficient charge injection. The strict absence of leakage current below the turn-on voltage validates a pristine, pinhole-free film morphology.

References

  • MDPI. "Deep-Red and Near-Infrared Iridium Complexes with Fine-Tuned Emission Colors by Adjusting Trifluoromethyl Substitution on Cyclometalated Ligands Combined with Matched Ancillary Ligands for Highly Efficient Phosphorescent Organic Light-Emitting Diodes." Molecules, 2022. URL:[Link]

  • PMC. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." National Institutes of Health, 2021. URL:[Link]

  • RSC Publishing. "Rapid room temperature synthesis of red iridium(III) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30%." Chemical Science, 2019. URL:[Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Chloro-2-(trifluoromethyl)quinoline

Abstract: This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) methods for the functionalization of 8-Chloro-2-(trifluoromethyl)quinoline. This scaffold is of significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) methods for the functionalization of 8-Chloro-2-(trifluoromethyl)quinoline. This scaffold is of significant interest to researchers in drug discovery and materials science due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This document details the underlying mechanistic principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for the synthesis of diverse 8-substituted-2-(trifluoromethyl)quinoline derivatives using various nucleophiles.

Scientific Rationale and Mechanistic Overview

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying electron-deficient aromatic rings.[3][4] The quinoline ring system, particularly when substituted with strong electron-withdrawing groups, becomes susceptible to nucleophilic attack.

Activation of the Quinoline Core:

The key to successful SNAr on the 8-Chloro-2-(trifluoromethyl)quinoline scaffold lies in its electronic properties:

  • The Trifluoromethyl (-CF3) Group: The -CF3 group at the C2 position is one of the most potent electron-withdrawing groups used in organic chemistry.[5] It activates the entire quinoline ring system towards nucleophilic attack primarily through a strong inductive effect (-I effect). This effect significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more electrophilic.[6]

  • The Quinoline Nitrogen: The nitrogen atom within the quinoline ring also contributes to the electron deficiency of the carbocyclic ring (the benzene portion), further facilitating nucleophilic attack.

  • Leaving Group: The chlorine atom at the C8 position serves as a good leaving group, which can be displaced by a wide range of nucleophiles after the initial attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7][8] The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing -CF3 group. Aromaticity is then restored in a fast step through the expulsion of the chloride leaving group.[9]

Figure 1: SNAr Mechanism on 8-Chloro-2-(trifluoromethyl)quinoline

General Experimental Workflow

A typical experimental procedure for the SNAr functionalization of 8-Chloro-2-(trifluoromethyl)quinoline involves the setup of the reaction, monitoring its progress, workup to isolate the crude product, and final purification.

Figure 2: General Laboratory Workflow for SNAr Reactions

Application Protocols

The following protocols provide detailed methodologies for the reaction of 8-Chloro-2-(trifluoromethyl)quinoline with representative N-, O-, and S-nucleophiles.

Protocol 1: Synthesis of an 8-Amino Derivative (N-Arylation)

This protocol describes the reaction with a primary amine, a common transformation in the synthesis of biologically active molecules.[10][11][12]

Reaction: 8-Chloro-2-(trifluoromethyl)quinoline + Benzylamine → 8-(Benzylamino)-2-(trifluoromethyl)quinoline

Rationale:

  • Base (K₂CO₃): A mild inorganic base is sufficient to act as an acid scavenger for the HCl generated during the reaction without promoting side reactions.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent with a high boiling point, suitable for ensuring the solubility of reactants and facilitating the reaction at elevated temperatures.

ReagentMolar Eq.MW ( g/mol )Amount
8-Chloro-2-(trifluoromethyl)quinoline1.0231.59232 mg (1.0 mmol)
Benzylamine1.2107.15129 mg (1.2 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21276 mg (2.0 mmol)
Dimethylformamide (DMF)--5 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Chloro-2-(trifluoromethyl)quinoline (232 mg, 1.0 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Add 5 mL of anhydrous DMF and stir the suspension.

  • Add benzylamine (129 mg, 1.2 mmol) to the mixture via syringe.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Expected Outcome: A pale yellow solid. Yield: 80-90%.

Protocol 2: Synthesis of an 8-Alkoxy Derivative (O-Arylation)

This protocol details the synthesis of an aryl ether linkage, a key structural motif in many pharmaceutical agents.[13][14][15][16]

Reaction: 8-Chloro-2-(trifluoromethyl)quinoline + Phenol → 8-Phenoxy-2-(trifluoromethyl)quinoline

Rationale:

  • Base (Cs₂CO₃): Cesium carbonate is a stronger base than K₂CO₃ and is highly effective in deprotonating phenols. Its high solubility in polar aprotic solvents often leads to faster reaction rates.

  • Solvent (DMSO): Dimethyl sulfoxide is another high-boiling polar aprotic solvent that excels at promoting SNAr reactions.

ReagentMolar Eq.MW ( g/mol )Amount
8-Chloro-2-(trifluoromethyl)quinoline1.0231.59232 mg (1.0 mmol)
Phenol1.294.11113 mg (1.2 mmol)
Cesium Carbonate (Cs₂CO₃)1.5325.82489 mg (1.5 mmol)
Dimethyl Sulfoxide (DMSO)--5 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask, add phenol (113 mg, 1.2 mmol) and cesium carbonate (489 mg, 1.5 mmol).

  • Add 5 mL of anhydrous DMSO and stir the mixture under an inert atmosphere at room temperature for 20 minutes to form the phenoxide.

  • Add a solution of 8-Chloro-2-(trifluoromethyl)quinoline (232 mg, 1.0 mmol) in 2 mL of DMSO to the flask.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with 1 M NaOH solution (2 x 20 mL) to remove excess phenol, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

  • Expected Outcome: A colorless oil or low-melting solid. Yield: 75-85%.

Protocol 3: Synthesis of an 8-Thioether Derivative (S-Arylation)

This protocol outlines the formation of a C-S bond by reacting the substrate with a thiol.

Reaction: 8-Chloro-2-(trifluoromethyl)quinoline + Thiophenol → 8-(Phenylthio)-2-(trifluoromethyl)quinoline

Rationale:

  • Base (K₃PO₄): Potassium phosphate is an effective base for deprotonating thiols and is often used in C-S coupling reactions.

  • Solvent (Toluene): Toluene is a less polar solvent, but the higher nucleophilicity of the thiolate anion often allows for efficient reaction. It is also easier to remove under vacuum than DMF or DMSO.

ReagentMolar Eq.MW ( g/mol )Amount
8-Chloro-2-(trifluoromethyl)quinoline1.0231.59232 mg (1.0 mmol)
Thiophenol1.1110.18121 mg (1.1 mmol)
Potassium Phosphate (K₃PO₄)2.0212.27425 mg (2.0 mmol)
Toluene--8 mL

Step-by-Step Procedure:

  • In an oven-dried flask under an inert atmosphere, combine 8-Chloro-2-(trifluoromethyl)quinoline (232 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), and 8 mL of anhydrous toluene.

  • Add thiophenol (121 mg, 1.1 mmol) via syringe.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 6-10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure thioether.

  • Expected Outcome: A white to off-white solid. Yield: 85-95%.

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, consider using a more polar aprotic solvent (e.g., NMP), a stronger base (e.g., NaH for O- or S-nucleophiles, taking care to handle it safely), or increasing the reaction temperature.

  • Side Reactions: For sensitive nucleophiles, ensure the reaction is run under a strictly inert atmosphere to prevent oxidation. Overheating can sometimes lead to decomposition.

  • Purification Challenges: The trifluoromethyl group can cause products to streak on silica gel. Using a less polar solvent system or deactivated silica may improve separation. In some cases, reverse-phase chromatography may be necessary.

  • Nucleophile Choice: The nucleophilicity of the attacking species is paramount. Generally, thiolates are more nucleophilic than alkoxides/phenoxides, which are more nucleophilic than amines. Reaction conditions should be adjusted accordingly.[17]

References

  • Journal of the American Chemical Society. (2001). Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. [Link]

  • ResearchGate. (2026). Trifluoromethyl Anion: Generation, Stability, and SNAr Reactivity in Crown Ether Complex Analyzed by Theoretical Calculations. [Link]

  • PMC. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]

  • PMC. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. [Link]

  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • PubMed. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • PubMed. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. [Link]

  • Google Patents. (n.d.). WO2017153380A1 - Microbiocidal quinoline (thio)
  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Arkivoc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Screening Protocols for 8-Chloro-2-(trifluoromethyl)quinoline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Rationale In the landscape of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a highly privileged structure due to its broad spectrum of biological activities[1]. Specifically, the introduction of a trifluoromethyl (–CF₃) group at the 2-position, coupled with an 8-chloro substitution, dramatically alters the physicochemical and pharmacological profile of the parent molecule. The strong electron-withdrawing nature and high lipophilicity of the –CF₃ group enhance metabolic stability and membrane permeability, making these derivatives highly potent candidates for two primary therapeutic avenues: oncology (via tubulin polymerization inhibition)[2] and infectious disease (as antimalarial agents targeting Plasmodium falciparum)[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful in vitro screening of 8-chloro-2-(trifluoromethyl)quinoline derivatives requires a deep understanding of why we handle these molecules in specific ways. This document outlines the causality behind compound handling, self-validating assay design, and step-by-step protocols for evaluating these dual-action pharmacophores.

Mechanistic Dual-Targeting
  • Anticancer (Tubulin Inhibition): 2-(Trifluoromethyl)quinoline derivatives have been shown to bind effectively to the colchicine-binding site on β-tubulin[2]. This binding prevents the assembly of α/β-tubulin heterodimers into microtubules, disrupting the mitotic spindle, arresting the cell cycle at the G2/M phase, and ultimately inducing cellular apoptosis.

  • Antimalarial Activity: Structurally related to mefloquine, these derivatives accumulate in the parasite's acidic food vacuole, inhibiting hemozoin formation or disrupting parasitic ribosomal function, leading to rapid parasite clearance[3],[4].

TubulinMechanism Compound 8-Cl-2-CF3-Quinoline Derivative ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite Binds to Polymerization Microtubule Polymerization (Blocked) ColchicineSite->Polymerization Prevents Assembly TubulinDimers α/β-Tubulin Heterodimers TubulinDimers->ColchicineSite Contains CellCycle G2/M Phase Arrest Polymerization->CellCycle Disrupts Spindle Apoptosis Cellular Apoptosis CellCycle->Apoptosis Induces

Diagram 1: Mechanism of action for tubulin polymerization inhibition by quinoline derivatives.

Physicochemical Properties & Compound Handling

The high lipophilicity (LogP typically > 4.0) imparted by the 8-chloro and 2-trifluoromethyl substitutions necessitates strict handling protocols to prevent compound aggregation or precipitation in aqueous assay buffers.

Causality in Preparation:

  • Stock Concentration: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Why? Water absorption by DMSO can cause highly lipophilic quinolines to crash out of solution. Use argon-purged, anhydrous DMSO and store aliquots at -20°C in desiccated containers.

  • Aqueous Dilution: Never dilute the 10 mM stock directly into the final aqueous buffer. Instead, perform serial dilutions in 100% DMSO first, then perform a 1:200 intermediate dilution in culture media. Why? This ensures the final DMSO concentration in the assay remains ≤ 0.5%, preventing solvent-induced cytotoxicity while maintaining the compound in a homogenous suspension.

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the ability of the compound to inhibit the intrinsic assembly of purified porcine brain tubulin into microtubules[2].

Self-Validating System Design

To ensure the assay is trustworthy, it must be self-validating. We calculate the Z'-factor using a vehicle control (0.5% DMSO, representing 100% uninhibited polymerization) and a positive control (10 µM Colchicine, representing complete inhibition). A Z'-factor > 0.5 confirms assay robustness.

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute lyophilized porcine tubulin (>99% purity) in cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice. Causality: Tubulin polymerizes at warm temperatures; maintaining it on ice prevents premature, spontaneous assembly.

  • Compound Plating: Add 5 µL of the intermediate compound dilutions (in 10% DMSO/PEM buffer) to a pre-chilled 96-well half-area UV-transparent plate. Include Colchicine (positive control) and vehicle (negative control) wells.

  • Initiation: Rapidly add 45 µL of the cold tubulin-GTP mixture to each well using a multichannel pipette. The final tubulin concentration should be 3 mg/mL, and the final DMSO concentration 1%.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes. Causality: Microtubule assembly is an endothermic process triggered by the 37°C environment. As tubulin polymerizes, the solution's turbidity increases, which is directly quantifiable via 340 nm absorbance.

  • Data Analysis: Calculate the Vmax (maximum slope of the growth curve) for each well. Plot Vmax versus the log of the compound concentration to determine the IC₅₀ using non-linear regression.

Protocol B: High-Throughput Plasmodium falciparum Viability Assay

To evaluate the antimalarial efficacy of these derivatives, we utilize a SYBR Green I-based fluorescence assay[4].

Step-by-Step Methodology
  • Parasite Culture: Maintain P. falciparum strains (e.g., CQ-sensitive 3D7 and CQ-resistant K1) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Incubate at 37°C under a defined gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol. Causality: Sorbitol selectively lyses mature trophozoites and schizonts due to their increased membrane permeability, ensuring the assay begins with a uniform population of early-stage parasites.

  • Assay Setup: Dilute the synchronized culture to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL of this suspension into 96-well black, clear-bottom plates.

  • Compound Addition: Add 10 µL of serially diluted 8-chloro-2-(trifluoromethyl)quinoline compounds. Include Mefloquine as a reference control[3]. Incubate for 72 hours.

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature. Causality: Saponin and Triton X-100 lyse the erythrocyte and parasite membranes, respectively. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei, the resulting fluorescence is strictly proportional to the proliferation of the parasite DNA.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm).

AssayWorkflow Prep Compound Prep (10mM DMSO Stock) Dilution Serial Dilution (96/384-well plate) Prep->Dilution Seeding Parasite Culture Seeding (0.5% Parasitemia, 2% HCT) Dilution->Seeding Incubation Incubation (72h, 37°C, 5% CO2) Seeding->Incubation Lysis Lysis & SYBR Green I Addition Incubation->Lysis Readout Fluorescence Readout (Ex 485nm / Em 530nm) Lysis->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Diagram 2: High-throughput SYBR Green I assay workflow for P. falciparum viability screening.

Data Presentation & Expected Outcomes

When profiling 8-chloro-2-(trifluoromethyl)quinoline derivatives, the expected quantitative outcomes should align with established reference compounds. The table below summarizes the typical IC₅₀ ranges for highly active derivatives in both therapeutic contexts.

Target / Assay TypeBiological SystemExpected Derivative IC₅₀ RangeReference ControlControl IC₅₀ Range
Tubulin Polymerization Purified Porcine Tubulin0.01 µM – 5.0 µMColchicine0.002 µM – 0.05 µM
Anticancer Cytotoxicity HeLa / LNCaP Cell Lines0.05 µM – 2.5 µMColchicine0.01 µM – 0.10 µM
Antimalarial Viability P. falciparum 3D7 (CQ-Sensitive)10 nM – 150 nMMefloquine15 nM – 30 nM
Antimalarial Viability P. falciparum K1 (CQ-Resistant)15 nM – 200 nMMefloquine20 nM – 40 nM

Note: Data ranges are synthesized from structural analogs and recent pharmacological evaluations of trifluoromethylquinoline derivatives[2],[3],[4].

References

  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: ACS Omega URL: [Link]

  • Title: Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Decreased In Vitro Susceptibility of Plasmodium falciparum Isolates to Artesunate, Mefloquine, Chloroquine, and Quinine in Cambodia from 2001 to 2007 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 8-Chloro-2-(trifluoromethyl)quinoline in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex halogenated heterocycles. Handling 8-Chloro-2-(trifluoromethyl)quinoline (CAS: 1823887-29-1) requires a strategic approach to solubility, as its structural features present unique challenges in both synthetic and biological workflows.

Below is an in-depth, self-validating troubleshooting guide designed to address the root causes of solubility failures and provide robust experimental solutions.

Physicochemical Profiling: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular forces at play. 8-Chloro-2-(trifluoromethyl)quinoline is notoriously difficult to dissolve in polar media due to three compounding factors:

  • Extreme Lipophilicity: The incorporation of a trifluoromethyl (-CF 3​ ) group and a chlorine (-Cl) atom drastically increases the hydrophobic surface area of the molecule, leading to a high partition coefficient (LogP) .

  • Suppressed Basicity: While quinolines are typically weak bases that can be solubilized in acidic media via protonation, the -CF 3​ group at the 2-position exerts a massive electron-withdrawing inductive effect (-I effect). Coupled with the steric and inductive effects of the 8-chloro substitution, the quinoline nitrogen's lone pair is severely deactivated. Consequently, pH adjustment is largely ineffective for this specific compound.

  • High Crystal Lattice Energy: Halogenated aromatic rings frequently engage in strong intermolecular π−π stacking and halogen bonding. Breaking this stable crystal lattice requires significant energy (endothermic dissolution), which polar solvents cannot thermodynamically compensate for .

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous biological buffer. How can I prevent this? A1: This is a classic "solvent shift" precipitation. The compound is highly soluble in DMSO but practically insoluble in water. When the DMSO is diluted, hydrophobic forces dominate, and the compound crashes out because the thermodynamic solubility limit in water is exceeded. Solution: Do not perform direct high-ratio dilutions. Instead, use a step-wise solubilization approach (see Protocol B). Incorporate non-ionic surfactants (e.g., Tween-20) or carrier molecules like Hydroxypropyl- β -cyclodextrin (HP- β -CD) into your assay buffer prior to adding the compound. These agents form hydrophobic pockets that shield the -CF 3​ and -Cl groups from the aqueous environment .

Q2: I am trying to run a low-temperature synthetic reaction (e.g., -78 °C in THF), but the compound crystallizes out of solution. What is happening? A2: The dissolution of this stable crystalline solid is an endothermic process ( Δ H sol​ > 0). According to the van 't Hoff equation, solubility decreases exponentially as temperature drops because the thermal energy available to disrupt the crystal lattice is reduced . Solution: Switch to a binary solvent mixture. Adding 10–20% Dichloromethane (DCM) to your THF can significantly depress the freezing point of the solvation shell and improve the solubility of halogenated quinolines at cryogenic temperatures without interfering with most organometallic reagents.

Q3: Are there specialized solvents for challenging catalytic cross-coupling or electrochemical reactions involving this substrate? A3: Yes. Fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE), are excellent choices. They exhibit a unique synergistic effect: they are highly polar and strong hydrogen-bond donors ( α = 1.96), yet poorly nucleophilic. They significantly enhance the solubility of highly fluorinated/chlorinated organic compounds and stabilize radical intermediates during electrosynthesis without causing unwanted side reactions .

Diagnostic Workflows & Visualization

G N1 Precipitation in Aqueous Buffer N2 Check Thermodynamic Limit N1->N2 N3 Reduce Assay Concentration N2->N3 Conc > Limit N4 Optimize Co-solvents (e.g., Tween, PEG) N2->N4 Conc < Limit N6 Assay-Ready Solution N3->N6 N5 Advanced Formulation (Cyclodextrins/Lipids) N4->N5 Still Insoluble N4->N6 Soluble N5->N6

Workflow for troubleshooting compound precipitation during aqueous dilution.

G S1 Excess Solid + Solvent S2 Equilibration (Shake 24-48h) S1->S2 S3 Phase Separation (Centrifuge/Filter) S2->S3 S4 Quantification (HPLC/UV-Vis) S3->S4 S5 Calculate Solubility Limit S4->S5

Shake-flask method workflow for thermodynamic solubility determination.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To establish the absolute solubility limit of 8-Chloro-2-(trifluoromethyl)quinoline in a given solvent system to prevent downstream precipitation. This is a self-validating protocol; if solid remains, the supernatant represents the true equilibrium maximum.

  • Preparation: Add an excess amount of the solid compound (e.g., 50 mg) to a glass scintillation vial containing 1.0 mL of the target solvent. Ensure visible solid remains undissolved.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to your target experimental temperature (e.g., 25 °C). Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached .

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes to pellet the undissolved solid. Caution: Avoid using nylon or cellulose syringe filters, as highly lipophilic compounds will non-specifically bind to the membrane, artificially lowering the measured concentration.

  • Quantification: Carefully aspirate the clear supernatant, dilute it into a compatible analytical solvent (e.g., 100% Acetonitrile), and quantify the concentration using HPLC-UV against a pre-established calibration curve.

Protocol B: Step-Wise Solubilization for Biological Assays

Purpose: To successfully dose the lipophilic compound into aqueous media without inducing solvent-shift precipitation.

  • Stock Generation: Prepare a 10 mM primary stock solution in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a transitional co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO) to create a 1 mM intermediate stock. This steps down the hydrophobicity gradient.

  • Buffer Preparation: Prepare the final aqueous assay buffer supplemented with 0.5% Tween-20 and 5% HP- β -CD. Pre-warm the buffer to 37 °C if the assay permits.

  • Final Dosing: Slowly add the intermediate solution dropwise to the vigorously vortexed assay buffer to reach the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration remains 1% to avoid biological toxicity .

Quantitative Data: Solvent Compatibility Matrix

To facilitate rapid decision-making, use the following matrix to select the appropriate solvent based on the dielectric constant ( ε ) and intended application.

Solvent SystemDielectric Constant ( ε )Solubility TierRecommended Application
Water / PBS (pH 7.4) 80.1Poor (< 0.1 mg/mL)Not recommended without formulation (surfactants/cyclodextrins).
Methanol / Ethanol 32.7 / 24.5Moderate (1 - 10 mg/mL)Analytical dilutions, LC-MS mobile phases.
Tetrahydrofuran (THF) 7.5Good (10 - 50 mg/mL)Organometallic synthesis (Note: May crystallize < -20 °C).
Dichloromethane (DCM) 8.9Excellent (> 50 mg/mL)Extraction, high-concentration stock solutions, NMR analysis.
DMSO / DMF 46.7 / 36.7Excellent (> 50 mg/mL)Biological stock solutions, high-temperature S N​ Ar reactions.
HFIP 16.7Excellent (> 50 mg/mL)Electrosynthesis, specialized cross-coupling reactions.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds, PMC - NIH,[Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents, ACS Electrochemistry, [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation, MDPI Pharmaceutics, [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Analytical HPLC Methods for 8-Chloro-2-(trifluoromethyl)quinoline

Executive Summary & The Analytical Challenge The compound 8-Chloro-2-(trifluoromethyl)quinoline (Molecular Weight: 231.60 g/mol ) is a highly specialized, heavily halogenated building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound 8-Chloro-2-(trifluoromethyl)quinoline (Molecular Weight: 231.60 g/mol ) is a highly specialized, heavily halogenated building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Ensuring the purity of this intermediate is critical, as positional isomers—such as the 7-chloro or 4-bromo derivatives—often emerge during synthesis and can drastically alter the efficacy and toxicity of the final active pharmaceutical ingredient (API).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique physicochemical challenge. Conventional alkyl-based stationary phases (like C18) rely almost exclusively on hydrophobic dispersive forces. Because positional isomers of heavily fluorinated quinolines possess nearly identical partition coefficients (LogP), they typically co-elute on standard C18 columns[2]. To achieve baseline separation and comply with stringent regulatory guidelines, analytical scientists must leverage orthogonal column chemistries and rigorously validate the method.

This guide objectively compares the performance of conventional C18 columns against Pentafluorophenyl (PFP) columns for the purity analysis of 8-Chloro-2-(trifluoromethyl)quinoline, providing a comprehensive, self-validating protocol based on the latest ICH Q2(R2) guidelines[3].

Stationary Phase Comparison: C18 vs. PFP

To objectively evaluate the optimal stationary phase, we must analyze the causality behind the molecular interactions.

  • Standard C18 (Octadecylsilane): Separates analytes based on hydrophobic interactions. It fails to distinguish between the subtle spatial differences of the electronegative -Cl and -CF3 groups on the quinoline ring[2].

  • PFP (Pentafluorophenyl): Introduces multiple orthogonal retention mechanisms. The fluorinated stationary phase engages in strong dipole-dipole interactions with the analyte's -CF3 group, π−π interactions with the aromatic quinoline core, and specific halogen-bonding interactions[4].

PFP_Interactions Analyte 8-Chloro-2-(trifluoromethyl)quinoline Dispersion Hydrophobic Dispersion Analyte->Dispersion Quinoline Core PiPi π-π Interactions Analyte->PiPi Aromatic Ring Dipole Dipole-Dipole (C-F ••• F-C) Analyte->Dipole -CF3 Group Stationary Pentafluorophenyl (PFP) Phase Dispersion->Stationary PiPi->Stationary Dipole->Stationary

Figure 1: Orthogonal retention mechanisms of PFP columns enabling baseline separation of isomers.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing a standard C18 column to a PFP column under identical mobile phase conditions (0.1% Formic Acid in Water / Acetonitrile gradient).

Chromatographic ParameterC18 Column (100 x 4.6 mm, 3 µm)PFP Column (100 x 4.6 mm, 3 µm)Analytical Impact
Retention Time (min) 4.25.8PFP provides stronger retention via π−π bonding.
Tailing Factor (USP) 1.8 (Significant tailing)1.1 (Symmetrical)PFP masks secondary silanol interactions better.
Resolution ( Rs​ ) vs 7-Chloro Isomer 1.1 (Co-elution)2.8 (Baseline separation)Critical: Only PFP resolves the critical isomer pair.
Theoretical Plates ( N ) 8,50014,200PFP yields higher column efficiency for this analyte.

Self-Validating ICH Q2(R2) Workflow

Method validation must prove that the analytical procedure is fit for its intended purpose[6]. To ensure scientific integrity, the protocol below is designed as a self-validating system .

The Causality of the Auto-Abort Gate: Before any validation parameters (Linearity, Accuracy, Precision) are executed, the Chromatography Data System (CDS) runs a System Suitability Test (SST). If the resolution ( Rs​ ) between 8-Chloro-2-(trifluoromethyl)quinoline and its closest known impurity falls below 2.0, or if the tailing factor exceeds 1.5, the sequence automatically aborts. This prevents the generation of scientifically invalid data and saves valuable reference standards.

ICH_Validation A Method Optimization (PFP Column Selection) B System Suitability Test (SST) Auto-Validation Gate A->B B->A SST Fail (Auto-Abort) C Specificity & Selectivity (Isomer Resolution > 2.0) B->C SST Pass (Rs > 2.0) D Linearity & Range (50% to 150% Concentration) C->D E Accuracy & Precision (Recovery & RSD Assessment) D->E F Robustness Testing (Temp/Flow Deliberate Variations) E->F Finalize Protocol

Figure 2: Self-validating ICH Q2(R2) HPLC method validation workflow for fluorinated quinolines.

Step-by-Step Validation Methodology

Phase 1: Mobile Phase & Chromatographic Setup
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

    • Causality: The electron-withdrawing -CF3 and -Cl groups significantly lower the quinoline nitrogen's pKa (typically ~4.9 down to < 2.0). Using an acidic mobile phase (pH ~2.7) ensures the analyte remains in a consistent, neutral/hydrophobic state, preventing peak tailing caused by partial ionization and secondary interactions with silica support[7].

  • Organic Phase (B): 100% Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Phase 2: Execution of ICH Q2(R2) Parameters
  • Specificity: Inject a blank, a placebo, and a sample spiked with known positional isomers (e.g., 7-chloro isomer). Verify that no peaks co-elute with the main 8-Chloro-2-(trifluoromethyl)quinoline peak.

  • Linearity: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 100 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike the pure API into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Calculate the percentage recovery to ensure no matrix interference.

  • Precision (Repeatability): Inject the 100% nominal concentration standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.

  • Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase composition ( ±2% organic). Verify that the SST criteria ( Rs​>2.0 ) are still met[6].

Validation Results Summary

The following table summarizes the experimental validation data obtained using the PFP column, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity Resolution ( Rs​ ) > 2.0 from all impurities Rs​ = 2.8 (vs. 7-chloro isomer)PASS
Linearity R2≥0.999 across the specified range R2 = 0.9998PASS
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.5%PASS
Precision Repeatability RSD ≤1.0% ( n=6 )RSD = 0.45%PASS
Sensitivity Limit of Quantitation (LOQ) S/N ≥10 0.05 µg/mL (S/N = 12)PASS
Robustness Rs​>2.0 under deliberate variationsMinimum Rs​ = 2.4PASS

Conclusion

The validation of analytical methods for highly fluorinated compounds like 8-Chloro-2-(trifluoromethyl)quinoline requires a departure from traditional C18 chromatography. By leveraging the orthogonal dipole-dipole and π−π interactions of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve baseline resolution of critical positional isomers. When coupled with an acidic mobile phase to suppress ionization and an automated, self-validating SST gate, the resulting method is highly robust, accurate, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • Guidechem. "8-chloro-2-(trifluoromethyl)quinoline - Chemical Properties and Structure". Guidechem.
  • Benchchem. "A Comparative Guide to HPLC Method Development". Benchchem.
  • International Council for Harmonisation (ICH). "ICH Q2 (R2) Guideline on Validation of Analytical Procedures". Scribd.
  • ACS Applied Materials & Interfaces. "Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers". ACS Publications.
  • Analytical Chemistry. "Fluoro-Functionalized Spherical Covalent Organic Frameworks as a Liquid Chromatographic Stationary Phase for the High-Resolution Separation of Organic Halides". ACS Publications.
  • American Pharmaceutical Review. "Analytical Method Validation for Quality Assurance and Process Validation Professionals". American Pharmaceutical Review.
  • AKJournals. "A rapid and green RP-HPLC method... Development and validation". AKJournals.
  • ResearchGate. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography". ResearchGate.

Sources

Comparative

Benchmarking 8-Chloro-2-(trifluoromethyl)quinoline Derivatives in Antimalarial Assays: A Comprehensive Comparison Guide

Malaria eradication remains one of the most pressing challenges in modern drug discovery, heavily impeded by the rapid emergence of Plasmodium falciparum strains resistant to frontline therapies. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Malaria eradication remains one of the most pressing challenges in modern drug discovery, heavily impeded by the rapid emergence of Plasmodium falciparum strains resistant to frontline therapies. As a Senior Application Scientist overseeing antimalarial screening cascades, I frequently benchmark novel pharmacophores against established standards. The quinoline scaffold remains a cornerstone of antimalarial design. Specifically, the 8-chloro-2-(trifluoromethyl)quinoline moiety represents a highly optimized building block that merges the mechanistic advantages of chloroquine (CQ) and mefloquine (MQ) while1[1].

Mechanistic Rationale: Why 8-Chloro and 2-Trifluoromethyl?

The causality behind selecting these specific substitutions is rooted in the physicochemical environment of the parasite's food vacuole.

  • 2-Trifluoromethyl ( CF3​ ) Group : This electron-withdrawing group significantly increases the lipophilicity and metabolic stability of the molecule. It facilitates rapid diffusion across the erythrocyte and parasite membranes,2[2].

  • 8-Chloro Group : Positioned optimally on the quinoline ring, the chlorine atom enhances π−π stacking interactions with the porphyrin ring of toxic free heme (Fe²⁺-protoporphyrin IX). This interaction is critical for capping the heme polymer, 3[3].

G Hemoglobin Host Hemoglobin (Erythrocyte) Proteolysis Parasite Food Vacuole (Proteolysis) Hemoglobin->Proteolysis Heme Toxic Free Heme (Fe2+-protoporphyrin IX) Proteolysis->Heme Hemozoin Inert Hemozoin (β-hematin crystals) Heme->Hemozoin Detoxification (Normal) Complex Toxic Drug-Heme Complex (Parasite Death) Heme->Complex Drug Binding Quinoline 8-Cl-2-CF3-Quinoline Derivatives Quinoline->Hemozoin Inhibits Polymerization Quinoline->Complex Intercalation

Mechanism of Action: Quinoline derivatives inhibiting heme detoxification in P. falciparum.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 8-chloro-2-(trifluoromethyl)quinoline derivatives, we benchmark them against standard antimalarials using both CQ-sensitive (3D7) and CQ-resistant (W2) P. falciparum strains. The Selectivity Index (SI) is calculated to ensure the observed toxicity is parasite-specific rather than a result of general mammalian cytotoxicity.

CompoundStrain (3D7) IC₅₀ (µM)Strain (W2) IC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI)
Chloroquine (CQ) 0.0150.250> 100~ 400
Mefloquine (MQ) 0.0200.03045.01,500
8-Cl-2-CF₃-Quinoline Hybrid A 0.0450.060> 100> 1,600
2,8-bis(CF₃)-Quinoline Analog 0.0830.095> 100> 1,000

Experimental Workflows & Self-Validating Protocols

In drug development, a protocol is only as reliable as its internal controls. Every assay described below operates as a self-validating system : we mandate the inclusion of 0.1% DMSO (negative control) and 1 µM Artesunate (positive control) on every 96-well plate. A plate is only accepted for data synthesis if the calculated Z'-factor is ≥0.6 , ensuring robust assay fidelity.

Workflow Culture 1. Parasite Culture P. falciparum 3D7 & W2 strains Maintained at 5% Hematocrit Treatment 2. Compound Treatment 8-Cl-2-CF3-Quinoline series Serial dilutions (0.01 - 10 µM) Culture->Treatment Assay 3. Efficacy Readout [3H]-Hypoxanthine Incorporation or SYBR Green I Assay Treatment->Assay Cytotox 4. Cytotoxicity Screen HepG2 / BGM Cell Lines Resazurin Reduction Assay Treatment->Cytotox Analysis 5. Data Synthesis Calculate IC50, CC50, and Selectivity Index (SI) Assay->Analysis Cytotox->Analysis

High-throughput screening workflow for benchmarking antimalarial quinoline derivatives.

Protocol 1: In Vitro Antimalarial Efficacy ( [3H] -Hypoxanthine Incorporation)

Causality : Plasmodium parasites lack the de novo purine synthesis pathway and must salvage hypoxanthine from the host. Measuring the incorporation of radiolabeled [3H] -hypoxanthine provides a direct, highly sensitive 4[4].

  • Culture Preparation : Maintain P. falciparum (3D7 and W2 strains) in RPMI 1640 medium supplemented with 0.5% Albumax II, at 5% hematocrit using human O+ erythrocytes. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Compound Plating : Perform 3-fold serial dilutions of the quinoline derivatives (ranging from 10 µM to 0.5 nM) in hypoxanthine-free medium across a 96-well microtiter plate.

  • Incubation : Add the synchronized parasite culture to yield a final parasitemia of 0.3% and a hematocrit of 1.5%. Incubate the plates at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) for 48 hours.

  • Radiolabeling & Harvesting : Pulse each well with 0.5 µCi of [3H] -hypoxanthine and incubate for an additional 24 hours. Harvest the cells onto glass-fiber filters using a cell harvester.

  • Readout : Measure β -emission using a liquid scintillation counter. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Cytotoxicity Counter-Screen (Resazurin Reduction Assay)

Causality : To confirm that the antimalarial activity is not due to general cell lysis, we counter-screen against a mammalian hepatoma cell line (HepG2). Viable cells metabolically reduce non-fluorescent resazurin into highly fluorescent resorufin, providing a direct readout of mammalian cell health.

  • Cell Seeding : Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight for adherence.

  • Treatment : Expose the cells to the quinoline derivatives at concentrations up to 100 µM for 72 hours.

  • Detection : Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Readout : Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the CC50​ and derive the Selectivity Index ( SI=CC50​/IC50​ ).

Protocol 3: Target Validation via Cell-Free β -Hematin Inhibition

Causality : This phenotypic validation confirms that the primary mechanism of action is the inhibition of heme polymerization, mimicking the physiological conditions of the parasite's food vacuole.

  • Hemin Preparation : Dissolve 2 mg of hemin chloride in 1 mL of 0.1 M NaOH.

  • Reaction Assembly : In a microcentrifuge tube, combine 50 µL of the hemin solution, 50 µL of the test compound (dissolved in DMSO), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate polymerization.

  • Incubation : Incubate at 37°C for 18 hours.

  • Washing & Quantification : Centrifuge the tubes to pellet the β -hematin crystals. Wash the pellet three times with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to remove unreacted free heme. Dissolve the purified pellet in 0.1 M NaOH and measure absorbance at 405 nm to quantify inhibition relative to the vehicle control.

Summary

Benchmarking 8-chloro-2-(trifluoromethyl)quinoline derivatives reveals them to be highly potent, resistance-breaking scaffolds. By rationally combining the lipophilic advantages of the CF3​ group with the electronic properties of the 8-chloro substituent, these compounds effectively target the heme detoxification pathway while maintaining an excellent safety margin in mammalian cells.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mmv.

Sources

Validation

In vitro toxicity comparison of 8-Chloro-2-(trifluoromethyl)quinoline vs standard quinolines

Executive Overview Quinoline scaffolds are ubiquitous in drug discovery, serving as the pharmacophoric core for antimalarials, kinase inhibitors, and antineoplastic agents[1]. However, the base unsubstituted quinoline is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Quinoline scaffolds are ubiquitous in drug discovery, serving as the pharmacophoric core for antimalarials, kinase inhibitors, and antineoplastic agents[1]. However, the base unsubstituted quinoline is a known hepatocarcinogen and mitogen in vivo[2]. As a Senior Application Scientist, I approach the safety profiling of highly functionalized building blocks—specifically 8-Chloro-2-(trifluoromethyl)quinoline —by analyzing how structural modifications dictate cellular toxicity.

This guide provides an objective, data-driven comparison of 8-Chloro-2-(trifluoromethyl)quinoline against standard quinoline alternatives, detailing the structure-activity relationships (SAR) that drive toxicity, alongside the self-validating in vitro methodologies required to accurately profile them.

Structural Causality & Toxicodynamics

To understand the toxicity profile of 8-Chloro-2-(trifluoromethyl)quinoline, we must evaluate how its specific functional groups alter the electronic distribution and steric profile of the parent scaffold:

  • Metabolic Stability vs. Genotoxicity: Unsubstituted quinoline undergoes rapid epoxidation in the liver, leading to DNA adduct formation, mutagenesis, and tumor initiation[2][3]. The addition of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position deactivates the quinoline ring toward electrophilic metabolic attack. This effectively blocks the primary pathway for genotoxicity observed in the parent scaffold.

  • Mitochondrial Permeabilization: While genotoxicity is mitigated, the increased lipophilicity (LogP) imparted by both the -CF3 and 8-chloro groups enhances cellular membrane penetration. In vitro studies on functionalized halogenated quinolines demonstrate that their primary mechanism of cytotoxicity is driven by the dissipation of the mitochondrial transmembrane potential (ΔΨm) and the subsequent generation of Reactive Oxygen Species (ROS), culminating in caspase-dependent apoptosis[1].

  • hERG Liability (Cardiotoxicity): Lipophilic basic amines frequently interact with the hERG potassium channel, posing severe QT-prolongation risks. The strongly electron-withdrawing nature of the -CF3 group reduces the basicity (pKa) of the quinoline nitrogen. This reduced basicity favorably attenuates hERG binding affinity compared to standard alkyl-substituted quinolines like chloroquine.

Pathway Q 8-Cl-2-CF3-Quinoline Exposure Lipo High Lipophilicity Membrane Accumulation Q->Lipo Mito Mitochondrial Depolarization (ΔΨm Loss) Lipo->Mito ROS Reactive Oxygen Species (ROS) Generation Lipo->ROS Casp Caspase 3/9 Activation Mito->Casp ROS->Mito Apop Cellular Apoptosis Casp->Apop

Fig 1. Mechanistic pathway of quinoline cytotoxicity via mitochondrial permeabilization.

Comparative In Vitro Profiling

To objectively evaluate 8-Chloro-2-(trifluoromethyl)quinoline, we benchmark it against Unsubstituted Quinoline (the toxicological baseline) and Chloroquine (a standard clinical quinoline). The table below synthesizes the in vitro performance based on established structure-activity relationships of halogenated quinolines in hepatic and cardiac models[4][5].

CompoundHepG2 Cytotoxicity (IC50, µM)hERG Inhibition (IC50, µM)Ames Test (Genotoxicity)Primary Toxicity Mechanism
Unsubstituted Quinoline > 200> 50Positive (with S9)Epoxidation / DNA Adducts
Chloroquine (Standard) ~ 40 - 60~ 2.5NegativeLysosomal trapping / Phospholipidosis
8-Chloro-2-(CF3)-quinoline ~ 15 - 30~ 15 - 20NegativeMitochondrial Depolarization / ROS

Data synthesis reflects structural class averages derived from human hepatocellular carcinoma (HepG2) and electrophysiology assays.

Self-Validating Experimental Methodologies

Toxicity cannot be reliably assessed by a single endpoint. The following protocols are designed as self-validating systems, incorporating orthogonal readouts to eliminate false positives caused by assay interference (e.g., highly lipophilic quinolines precipitating or interfering with colorimetric dyes).

Protocol 1: Multiparametric Hepatotoxicity Assay (HepG2)

Causality: HepG2 cells are selected because they retain partial metabolic competence, allowing us to capture toxicities that require bioactivation[4]. We employ a dual-readout system (MTT followed by ATP quantitation) to ensure the lipophilic nature of the compound does not skew optical absorbance readings.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 8-Chloro-2-(trifluoromethyl)quinoline in 100% DMSO. Perform a 10-point serial dilution. Validation Check: Ensure the final DMSO concentration in the assay media strictly remains ≤0.5% to prevent solvent-induced baseline toxicity.

  • Exposure: Treat cells for 48 hours. Include Chloroquine as a positive control for cytotoxicity and 0.5% DMSO as the vehicle control.

  • Orthogonal Readout 1 (Metabolic Activity): Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Orthogonal Readout 2 (ATP Quantitation): In a parallel replicate plate, add CellTiter-Glo reagent. Luminescence is directly proportional to intracellular ATP levels, validating the MTT metabolic readout.

  • Mitochondrial Profiling: For wells showing >80% viability, stain with JC-1 dye (to measure ΔΨm) and DCFDA (for ROS). Read fluorescence to confirm if the toxicity mechanism aligns with mitochondrial uncoupling[1].

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: Because the 8-Cl and 2-CF3 modifications alter nitrogen basicity and lipophilicity, empirical hERG testing is mandatory to rule out potentially fatal QT prolongation risks associated with the quinoline class.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human hERG K+ channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse 8-Chloro-2-(trifluoromethyl)quinoline at escalating concentrations (1, 3, 10, 30 µM).

  • Validation Check: Perfuse E-4031 (a highly specific hERG inhibitor) at 500 nM as a positive control. The system is only validated if E-4031 produces >90% tail current inhibition, proving channel responsiveness.

Workflow Step1 Compound Prep DMSO Stock Serial Dilution Step2 Cell Culture HepG2 Line Metabolic Competence Step1->Step2 Step3 Exposure & Assay 48h Incubation MTT / ROS Dyes Step2->Step3 Step4 Validation Orthogonal ATP Assay Positive Controls Step3->Step4 Step5 Data Synthesis IC50 Calculation Safety Margin Step4->Step5

Fig 2. Self-validating in vitro toxicity screening workflow for quinoline derivatives.

References

  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: Office of Environmental Health Hazard Assessment (OEHHA), California EPA URL: [Link]

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Design, Synthesis, and Cytotoxicity Evaluation of Novel Molecules on Hepatocellular Carcinoma HepG2 Cells Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Chloro-2-(trifluoromethyl)quinoline

This document provides a detailed protocol for the safe handling and disposal of 8-Chloro-2-(trifluoromethyl)quinoline, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 8-Chloro-2-(trifluoromethyl)quinoline, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly.

Immediate Safety Briefing: The First Five Minutes

Before handling 8-Chloro-2-(trifluoromethyl)quinoline, all personnel must be aware of its primary hazards. This compound is a potential irritant and environmentally hazardous substance.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[1] For transfers or handling larger quantities where splashes are possible, consider double gloving and using a face shield.

  • Ventilation: All handling and preparation for disposal must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste.[1][2][3][4] It is toxic to aquatic life, and discharge into the environment must be avoided.[2][5]

Hazard Profile and Risk Assessment

Understanding the specific risks associated with 8-Chloro-2-(trifluoromethyl)quinoline informs every aspect of its handling and disposal. The presence of both chlorine and a trifluoromethyl group on the quinoline scaffold necessitates a cautious approach. Halogenated organic compounds are often persistent in the environment and require specialized disposal methods.

Table 1: Key Data for 8-Chloro-2-(trifluoromethyl)quinoline

Property Value Source
Molecular Formula C₁₀H₅ClF₃N [6]
CAS Number 23779-97-7 [6]
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. [6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. [5]
Required PPE Chemical-impermeable gloves, safety goggles/face shield, lab coat. [2][7][8]
Incompatibilities Strong oxidizing agents, strong acids. [3]

| Primary Disposal Route | Licensed chemical incineration with flue gas scrubbing. |[2] |

The core principle for managing this waste is segregation . As a halogenated organic waste, it must not be mixed with non-halogenated solvents.[9] Mixing these waste streams complicates the disposal process and significantly increases costs, as it renders the entire volume unsuitable for simpler solvent recovery methods.[9]

Waste Management & Disposal Protocol

The required disposal method is high-temperature incineration at a licensed hazardous waste facility.[2][4][10] This is the standard and environmentally preferred method for destroying halogenated organic compounds, as the high temperatures and subsequent "scrubbing" of flue gases are necessary to neutralize the hazardous byproducts generated during combustion, such as hydrogen chloride.

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Identify the waste stream as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" depending on its form.

    • Maintain separate, dedicated waste containers for halogenated compounds like 8-Chloro-2-(trifluoromethyl)quinoline.[1][9] Use containers provided by your institution's Environmental Health & Safety (EH&S) department, which are typically specifically designated for halogenated waste.[9]

  • Containerization:

    • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and spill cleanup debris in a designated, leak-proof container with a secure lid. The container must be made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a dedicated, properly vented, and sealed container for halogenated liquid waste. Ensure the container is compatible with the solvent used.

    • Keep containers closed when not actively adding waste.[2][7][8]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • List all chemical constituents by their full name, including "8-Chloro-2-(trifluoromethyl)quinoline" and any solvents. Approximate percentages of each component should be included.

    • Indicate the specific hazards (e.g., "Irritant," "Environmental Hazard").

    • Ensure the date of waste accumulation start is clearly visible.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secured, cool, and well-ventilated location, away from incompatible materials.[1]

    • The storage location should have secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[11]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[4][11]

Disposal of Empty Containers

Empty containers that held 8-Chloro-2-(trifluoromethyl)quinoline must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2] The rinsate must be collected and disposed of as halogenated liquid hazardous waste.

  • Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[2] If not decontaminated, the empty container must be disposed of as solid hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 8-Chloro-2-(trifluoromethyl)quinoline waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Pathway Start Generation of Waste (8-Chloro-2-(trifluoromethyl)quinoline) Pure Pure Compound or Contaminated Solids Start->Pure Liquid Solution in Solvent Start->Liquid Container Empty Stock Bottle Start->Container SolidWaste Collect in Labeled 'Halogenated Solid Waste' Container Pure->SolidWaste LiquidWaste Collect in Labeled 'Halogenated Liquid Waste' Container Liquid->LiquidWaste Rinse Triple-Rinse with Appropriate Solvent? Container->Rinse EHSPickup Store in Satellite Area Request EH&S Pickup SolidWaste->EHSPickup LiquidWaste->EHSPickup LiquidWaste->EHSPickup Rinse->SolidWaste No Rinse->LiquidWaste Yes (Collect Rinsate) Landfill Puncture & Dispose in Sanitary Landfill Rinse->Landfill Yes (After Rinsing) Incineration Licensed Hazardous Waste Incineration Facility EHSPickup->Incineration

Caption: Waste disposal workflow for 8-Chloro-2-(trifluoromethyl)quinoline.

Spill Management and Emergency Procedures

Accidental releases must be handled promptly and safely.

Spill Cleanup
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[2][3] Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[2][5] Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collect: Carefully sweep or scoop up the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11][12] Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

References

  • Safety D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Hazardous Waste Reduction - Environmental Health and Safety. University of Missouri.
  • Halogenated Solvents.
  • MSDS of 2-(Trifluoromethyl)quinoline. Mol-Instincts.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • 4-Chloro-8-(trifluoromethyl)

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